Methallyl alcohol is not naturally abundant. In research settings, it is typically synthesized from other chemicals []. While not a major research focus itself, methallyl alcohol can be a useful building block for the synthesis of more complex molecules [].
Methallyl alcohol has a simple molecular structure consisting of four carbon atoms, eight hydrogen atoms, and one oxygen atom. The carbon chain is unsaturated, with a double bond between the second and third carbon atoms. A hydroxyl group (OH) is attached to the first carbon atom [].
This structure gives methallyl alcohol some interesting features:
Methallyl alcohol can be synthesized from acetone and acetylene using a process called the Reppe reaction [].
CH3COCH3 + HC≡CH --> CH2=C(CH3)CH2OH (balanced equation)
Due to its reactive double bond, methallyl alcohol can undergo various addition reactions. For example, it can react with hydrochloric acid (HCl) to form 3-chloro-2-methyl-1-propanol [].
CH2=C(CH3)CH2OH + HCl --> CH2ClC(CH3)CH2OH (balanced equation)
Under high temperatures, methallyl alcohol can decompose into simpler molecules, such as propene and methanol.
Methallyl alcohol is a flammable liquid and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].
Methallyl alcohol readily participates in polymerization reactions, forming the building block for numerous polymers. It can be co-polymerized with other monomers like vinyl acetate, methyl methacrylate (MMA), and acrylonitrile to create various copolymers with diverse properties. These copolymers find applications in:
Methallyl alcohol serves as a versatile intermediate in organic synthesis due to its reactive functional groups. Researchers utilize it in various reactions, including:
Methallyl alcohol's unique properties make it useful in specific analytical chemistry applications:
Flammable;Irritant